2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid
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Overview
Description
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid typically involves multiple steps One common route starts with the protection of piperidine using a Boc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid for Boc deprotection.
Major Products
The major products formed from these reactions include carboxylate salts, alcohol derivatives, and deprotected piperidine derivatives .
Scientific Research Applications
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid
- 4-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]benzoic acid
Uniqueness
Compared to similar compounds, 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoic acid moiety enhances its potential for medicinal applications, while the Boc-protected piperidine allows for selective deprotection and further functionalization .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)15(20)21/h4-7,12H,8-11H2,1-3H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIGYSKCKJHDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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